

# Structural Analysis of Methyl 6-amino-3-bromopicolinate: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 6-amino-3-bromopicolinate*

Cat. No.: *B070948*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 6-amino-3-bromopicolinate** (CAS No. 178876-83-0) is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its structural features is paramount for its effective utilization in synthetic chemistry. This technical guide provides a detailed overview of the structural analysis of **Methyl 6-amino-3-bromopicolinate**, compiling available spectroscopic and computational data. Due to the absence of publicly available single-crystal X-ray diffraction data, this guide focuses on characterization through spectroscopic methods and computational predictions.

## Chemical Identity and Physical Properties

**Methyl 6-amino-3-bromopicolinate** is a solid at room temperature.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized in the table below.

| Property          | Value                                                            | Source                                                      |
|-------------------|------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 178876-83-0                                                      | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>    | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 231.05 g/mol                                                     | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name        | methyl 6-amino-3-bromo-2-pyridinecarboxylate                     | <a href="#">[1]</a>                                         |
| Synonym           | Methyl 6-amino-3-bromopyridine-2-carboxylate                     | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Physical Form     | Solid, Yellow Solid, Crystal - Powder                            | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Storage           | Room Temperature, 4°C, protect from light, stored under nitrogen | <a href="#">[1]</a> <a href="#">[4]</a>                     |

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 6-amino-3-bromopicolinate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a primary tool for determining the proton environment in the molecule. There appears to be some discrepancy in the reported chemical shifts in the available literature, which may be attributable to differences in solvents or experimental conditions.

Table 2.1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl 6-amino-3-bromopicolinate**

| Source                   | Solvent                       | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|--------------------------|-------------------------------|------------------------------------|--------------|-----------------------------|------------|
| ChemicalBook             | CDCl <sub>3</sub><br>(400MHz) | 7.60                               | d            | 8.72                        | H-4        |
| 6.47                     | d                             | 7.88                               | H-5          |                             |            |
| 4.71                     | s                             | -NH <sub>2</sub>                   |              |                             |            |
| 3.94                     | s                             | -OCH <sub>3</sub>                  |              |                             |            |
| ChemicalBook<br>(Isomer) | CDCl <sub>3</sub><br>(400MHz) | 7.76                               | d            | 7.88                        | Aromatic H |
| 7.34                     | d                             | 7.92                               | Aromatic H   |                             |            |
| 5.23                     | s                             | -NH <sub>2</sub>                   |              |                             |            |
| 3.94                     | s                             | -OCH <sub>3</sub>                  |              |                             |            |

Note: The assignment of aromatic protons is based on typical pyridine substitution patterns. The broad singlet for the amino protons is characteristic.

As of the date of this document, no publicly available <sup>13</sup>C NMR data for **Methyl 6-amino-3-bromopicolinate** has been found.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this analysis.

Table 2.2: Mass Spectrometry Data for **Methyl 6-amino-3-bromopicolinate**

| Technique | m/z   | Ion                | Source              |
|-----------|-------|--------------------|---------------------|
| ESI       | 231.0 | [M+H] <sup>+</sup> | <a href="#">[2]</a> |
| ESI       | 231.2 | [M+H] <sup>+</sup> | <a href="#">[2]</a> |

Note: The presence of bromine would result in a characteristic isotopic pattern ( $[M]^+$  and  $[M+2]^+$  in approximately a 1:1 ratio), which is a key diagnostic feature.

## Infrared (IR) Spectroscopy

While specific peak data for **Methyl 6-amino-3-bromopicolinate** is not readily available in the literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 2.3: Predicted IR Absorption Bands for **Methyl 6-amino-3-bromopicolinate**

| Functional Group    | Expected Wavenumber (cm <sup>-1</sup> ) | Vibration Mode |
|---------------------|-----------------------------------------|----------------|
| N-H (amine)         | 3500-3300                               | Stretching     |
| C-H (aromatic)      | 3100-3000                               | Stretching     |
| C-H (methyl)        | 2950-2850                               | Stretching     |
| C=O (ester)         | 1730-1715                               | Stretching     |
| C=C, C=N (aromatic) | 1600-1450                               | Stretching     |
| C-O (ester)         | 1300-1000                               | Stretching     |
| C-Br                | 600-500                                 | Stretching     |

## Crystallographic Data

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield any single-crystal X-ray diffraction data for **Methyl 6-amino-3-bromopicolinate**. Therefore, precise bond lengths, bond angles, and torsion angles from experimental crystal structures are not available at this time.

## Computational Data

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the molecule's properties.

Table 4.1: Computational Data for **Methyl 6-amino-3-bromopicolinate**

| Parameter                             | Value                | Source |
|---------------------------------------|----------------------|--------|
| Topological Polar Surface Area (TPSA) | 65.21 Å <sup>2</sup> | [4]    |
| LogP                                  | 1.2129               | [4]    |
| Hydrogen Bond Acceptors               | 4                    | [4]    |
| Hydrogen Bond Donors                  | 1                    | [4]    |
| Rotatable Bonds                       | 1                    | [4]    |

## Experimental Protocols

### Synthesis of Methyl 6-amino-3-bromopicolinate

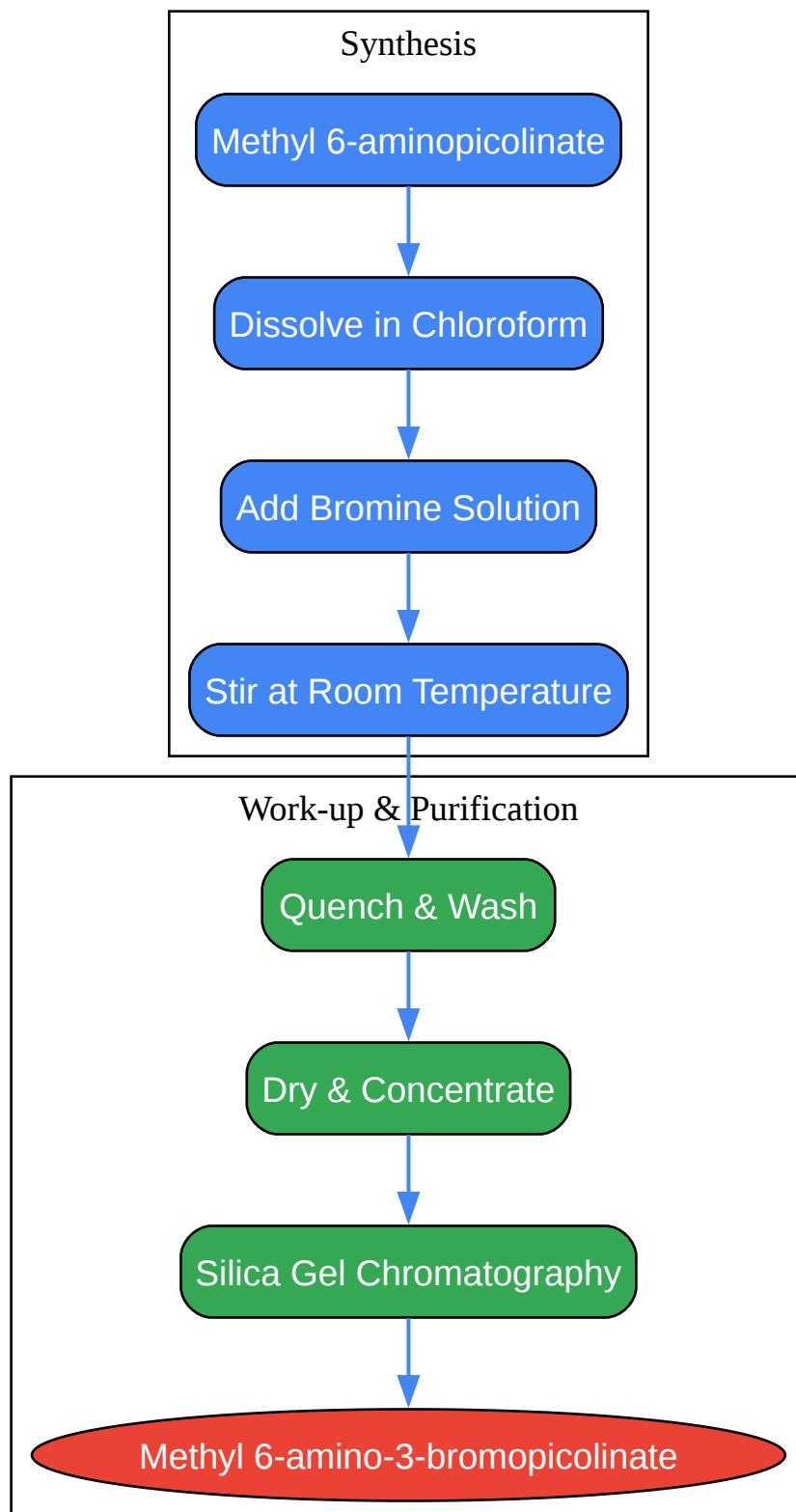
A general procedure for the synthesis involves the bromination of Methyl 6-aminopicolinate.[2]

Protocol:

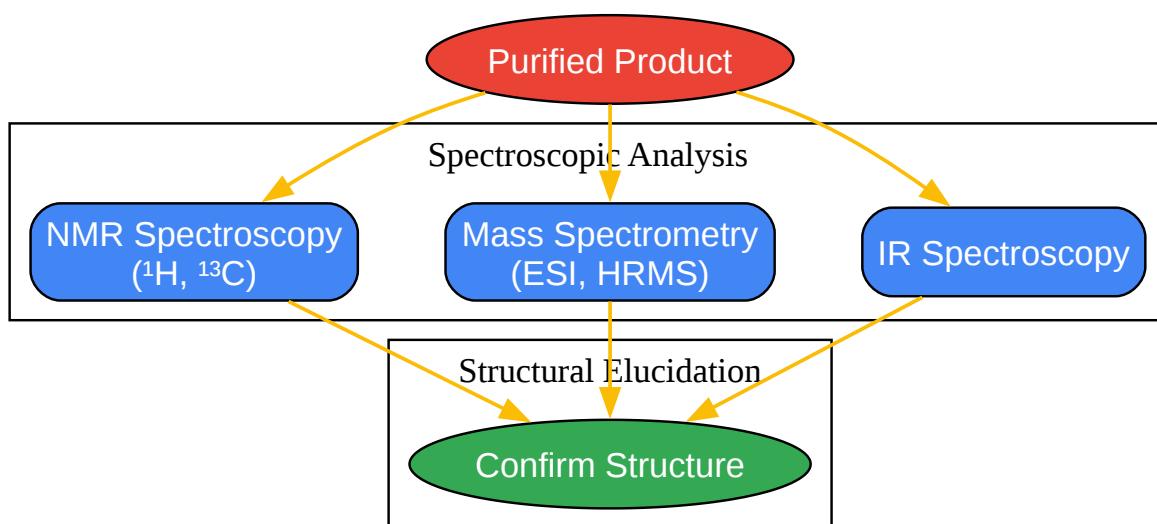
- Dissolution: Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as chloroform.
- Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature.
- Reaction: Stir the mixture for an extended period (e.g., 40 hours).
- Work-up: Dilute the reaction mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.
- Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield **Methyl 6-amino-3-bromopicolinate** as a yellow solid.[2]

## NMR Spectroscopy

Protocol:


- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  NMR spectra on a 300 MHz or 400 MHz spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (ESI)


Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

## Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 6-amino-3-bromopicolinate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for structural characterization.

## Conclusion

The structural characterization of **Methyl 6-amino-3-bromopicolinate** is primarily based on spectroscopic techniques, including <sup>1</sup>H NMR and mass spectrometry, supplemented by computational predictions. While these methods provide substantial evidence for the compound's structure, the absence of single-crystal X-ray diffraction data precludes a definitive analysis of its solid-state conformation and precise geometric parameters. The conflicting <sup>1</sup>H NMR data reported in the literature highlights the need for careful and standardized experimental work. This guide provides a foundational understanding of the structural aspects of this important synthetic intermediate, which is crucial for its application in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [sigmaaldrich.com]
- 2. Methyl 6-amino-3-bromopicolinate | 178876-83-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Structural Analysis of Methyl 6-amino-3-bromopicolinate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070948#structural-analysis-of-methyl-6-amino-3-bromopicolinate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)